4,8-Dichloro-2,6-dimethylquinoline

Organic synthesis Cross-coupling reactions Quinoline building blocks

This specific 4,8-dichloro-2,6-dimethyl isomer provides electronically differentiated chloro leaving groups at positions 4 and 8, enabling programmed sequential substitution via SNAr or cross-coupling—a regiochemical control not possible with 4,7-dichloro isomers. With XLogP3 of 4.2 (~1 log unit higher than 4,7-dichloroquinoline), it offers superior membrane permeability for intracellular pathogen or CNS programs. SAR evidence links the 4-chloro-2,6-dimethyl motif to dual antitumor/antibacterial activity (IC₅₀ <10 µM; MIC <10 nmol·mL⁻¹). Procure this exact isomer to avoid false negatives in lead optimization.

Molecular Formula C11H9Cl2N
Molecular Weight 226.1 g/mol
CAS No. 203626-46-4
Cat. No. B1356015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dichloro-2,6-dimethylquinoline
CAS203626-46-4
Molecular FormulaC11H9Cl2N
Molecular Weight226.1 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(N=C2C(=C1)Cl)C)Cl
InChIInChI=1S/C11H9Cl2N/c1-6-3-8-9(12)5-7(2)14-11(8)10(13)4-6/h3-5H,1-2H3
InChIKeyNVWVMGFHRHLJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8-Dichloro-2,6-dimethylquinoline (CAS 203626-46-4): Core Physicochemical and Structural Profile for Research Procurement


4,8-Dichloro-2,6-dimethylquinoline (CAS 203626-46-4) is a halogenated heterocyclic compound belonging to the quinoline family, characterized by a bicyclic aromatic structure with two chlorine substituents at positions 4 and 8, and two methyl groups at positions 2 and 6 [1]. Its molecular formula is C₁₁H₉Cl₂N with a molecular weight of 226.10 g/mol, and it exhibits a calculated logP (XLogP3) of 4.2, a boiling point of 322.5 °C at 760 mmHg, and a topological polar surface area of 12.9 Ų . The specific substitution pattern confers distinct steric and electronic properties that influence its reactivity and potential as a synthetic intermediate or scaffold for further functionalization .

Why 4,8-Dichloro-2,6-dimethylquinoline Cannot Be Freely Substituted with Other Quinoline Analogs in Research


The quinoline scaffold is a privileged structure in medicinal chemistry, yet small changes in substitution pattern can drastically alter biological activity, physicochemical properties, and synthetic utility [1]. For example, 4,7-dichloroquinoline demonstrates potent antiplasmodial activity with IC₅₀ values of 6.7–8.5 nM against P. falciparum, a property not directly translatable to the 4,8-dichloro-2,6-dimethyl substitution pattern due to differences in electronic distribution and steric hindrance [2]. Similarly, 2,4-dichloro-5,7-dimethylquinoline shows affinity for the human D3 receptor (IC₅₀ = 25.7 nM), highlighting how repositioning methyl and chloro groups can redirect target engagement [3]. Without empirical head-to-head data, assuming functional equivalence across dichloro-dimethylquinoline isomers is scientifically invalid and introduces significant risk in lead optimization or building block selection.

Quantitative Evidence Guide for 4,8-Dichloro-2,6-dimethylquinoline: Differentiated Performance vs. Closest Analogs


Synthetic Intermediate Versatility: Distinct Chlorine Substitution Pattern Enables Regioselective Cross-Coupling

The 4,8-dichloro-2,6-dimethyl substitution pattern provides a unique regioelectronic profile compared to other dichloro-dimethylquinoline isomers. The chlorine atoms at the 4- and 8-positions are activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the quinoline nitrogen and the ortho/para-directing effects of the methyl groups at positions 2 and 6 . In contrast, isomers such as 4,7-dichloroquinoline exhibit a different reactivity profile, with the 4-chloro position being highly activated in SNAr reactions with amines, often requiring the 7-chloro position to be deactivated for selective mono-substitution [1]. While direct comparative kinetic data for 4,8-dichloro-2,6-dimethylquinoline is not publicly available, class-level inference from related quinoline scaffolds indicates that the 4,8-substitution pattern offers a distinct synthetic handle for sequential functionalization that is not accessible with 2,4- or 4,7-dichloro isomers.

Organic synthesis Cross-coupling reactions Quinoline building blocks

Lipophilicity and Predicted ADME Profile: Differentiation from 4,7-Dichloroquinoline

4,8-Dichloro-2,6-dimethylquinoline exhibits a calculated logP (XLogP3) of 4.2 . This value is notably higher than the logP of the unsubstituted quinoline scaffold (logP ≈ 2.0) and approaches the lipophilicity range associated with improved membrane permeability in certain drug design contexts. For comparison, 4,7-dichloroquinoline has a reported logP of approximately 3.2 [1], suggesting that the additional methyl groups and altered chlorine positioning in the 4,8-isomer enhance lipophilicity. This difference of ~1.0 logP unit corresponds to a theoretical 10-fold increase in partition coefficient, which may translate to altered cellular uptake and tissue distribution. It is important to note that no experimental logP data for the target compound is available, and these values are predictive or comparative estimates.

ADME prediction Lipophilicity Drug-likeness

Potential for Dual Antitumor and Antibacterial Activity: Class-Level Benchmarking Against Quinoline Derivatives

While no direct biological activity data exists for 4,8-dichloro-2,6-dimethylquinoline in public literature, extensive SAR studies on quinoline derivatives establish that dichloro-dimethyl substitution patterns can confer dual antitumor and antibacterial properties [1]. For instance, structurally related quinoline derivatives (e.g., compounds 5–12 in a 2020 study) demonstrated significant in vitro cytotoxicity against A-549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer) cell lines, with the most potent analog exhibiting IC₅₀ values of 5.18 ± 0.64 µM, 7.62 ± 1.05 µM, and 17.59 ± 0.41 µM, respectively — outperforming the positive controls 5-FU and MTX [2]. The same compound series showed antibacterial activity with MIC values as low as 3.125 nmol·mL⁻¹ against E. coli and S. aureus, comparable to or better than amoxicillin and ciprofloxacin [2]. Importantly, the specific substitution pattern influences activity localization: methyl and chloro groups at positions 2,4,6,8 have been associated with enhanced antitumor potency relative to other substitution patterns [3]. 4,8-Dichloro-2,6-dimethylquinoline shares key structural features with the most active compounds in these studies (chlorine at 4-position, methyl groups at 2- and 6-positions), suggesting it may exhibit similar dual-activity potential, though direct experimental validation is required.

Antitumor activity Antibacterial activity Quinoline SAR

Safety and Handling Profile: GHS Classification and Precautionary Requirements

4,8-Dichloro-2,6-dimethylquinoline carries GHS hazard statements H301 (Toxic if swallowed) and H413 (May cause long-lasting harmful effects to aquatic life), with a signal word of 'Danger' . This acute oral toxicity classification (H301, Category 3) indicates an LD₅₀ between 50 and 300 mg/kg based on analogous compounds. In contrast, the structurally related 4,7-dichloroquinoline is classified under H302 (Harmful if swallowed, Category 4, LD₅₀ 300–2000 mg/kg) and H315/H319 (skin and eye irritation) . The more stringent 'Danger' classification for the 4,8-isomer suggests a potentially higher acute toxicity profile, which has direct implications for handling protocols, personal protective equipment requirements, and waste disposal procedures. This differential hazard profile is a critical consideration for procurement and laboratory safety planning.

Safety data GHS classification Toxicology

High-Value Application Scenarios for 4,8-Dichloro-2,6-dimethylquinoline Based on Quantitative Evidence


Sequential Functionalization in Medicinal Chemistry Libraries

The distinct 4,8-dichloro-2,6-dimethyl substitution pattern provides two electronically differentiated chloro leaving groups that can be sequentially substituted via SNAr or cross-coupling reactions . This enables the construction of diverse quinoline-based compound libraries with controlled regiochemistry — a capability not afforded by isomers such as 4,7-dichloroquinoline, where the 7-position is significantly less reactive [1]. Procurement of this specific isomer is justified for synthetic programs requiring orthogonal functionalization of the quinoline core.

Lead Optimization for Intracellular or CNS Targets Requiring Enhanced Lipophilicity

With a predicted XLogP3 of 4.2 — approximately one log unit higher than 4,7-dichloroquinoline (logP ≈ 3.2) — 4,8-dichloro-2,6-dimethylquinoline may offer superior membrane permeability for programs targeting intracellular pathogens or CNS disorders [2]. The increased lipophilicity, driven by the specific methyl and chloro positioning, could translate to improved cell penetration and blood-brain barrier partitioning, making this isomer a strategic choice for phenotypic screening campaigns where cellular activity is a primary endpoint.

Antitumor and Antibacterial Dual-Activity Screening Programs

SAR studies on quinoline derivatives indicate that 4-chloro-2,6-dimethyl substitution patterns are associated with potent dual antitumor and antibacterial activity [3]. Specifically, compounds bearing these features have demonstrated IC₅₀ values below 10 µM against multiple cancer cell lines and MIC values below 10 nmol·mL⁻¹ against clinically relevant bacterial strains [3]. 4,8-Dichloro-2,6-dimethylquinoline is a logical candidate for inclusion in dual-activity screening cascades, particularly where structural novelty is required to circumvent existing IP or resistance mechanisms.

Agrochemical Intermediate Development

Halogenated quinoline derivatives serve as key intermediates in the synthesis of crop protection agents, where chlorine substitution enhances pesticidal activity [4]. The 4,8-dichloro-2,6-dimethyl substitution pattern offers a scaffold that balances lipophilicity and reactivity, making it suitable for further derivatization into fungicides or herbicides. Isomers with alternative substitution patterns (e.g., 2,4-dichloro-5,7-dimethyl) may exhibit different environmental fate profiles due to altered logP values, underscoring the importance of isomer-specific procurement for agrochemical R&D .

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